molecular formula C30H32N4O4 B11273425 N-butyl-2-(4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

N-butyl-2-(4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

Cat. No.: B11273425
M. Wt: 512.6 g/mol
InChI Key: XBLQGSGFEIPQHM-UHFFFAOYSA-N
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Description

N-butyl-2-(4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is a complex organic compound with a variety of potential applications in scientific research. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

    Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions, often using butyl halides under basic conditions.

    Attachment of the 4-Methylbenzyl Group: This step involves the reaction of the quinazolinone derivative with 4-methylbenzylamine, typically under reductive amination conditions.

    Final Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its quinazolinone core.

Mechanism of Action

The mechanism of action of N-butyl-2-(4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Benzylamine Derivatives: Compounds with similar benzylamine structures, such as N-benzyl-2-phenylethylamine.

Uniqueness

N-butyl-2-(4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H32N4O4

Molecular Weight

512.6 g/mol

IUPAC Name

N-butyl-2-[4-[1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide

InChI

InChI=1S/C30H32N4O4/c1-3-4-17-31-27(35)18-22-13-15-24(16-14-22)34-29(37)25-7-5-6-8-26(25)33(30(34)38)20-28(36)32-19-23-11-9-21(2)10-12-23/h5-16H,3-4,17-20H2,1-2H3,(H,31,35)(H,32,36)

InChI Key

XBLQGSGFEIPQHM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)C

Origin of Product

United States

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